1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl-
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Overview
Description
1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- is an organic compound with the molecular formula C10H21NO3. It is a derivative of piperidine, characterized by the presence of amino and hydroxy functional groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with suitable reagents to introduce the amino and hydroxy groups. One common method is the oxidation of 2,2,6,6-tetramethyl-4-piperidone followed by amination. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate and amination reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and final products through techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a stabilizer for polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl-.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features but different functional groups.
4-Acetamido-2,2,6,6-tetramethylpiperidine: A compound with an acetamido group instead of an amino group.
Uniqueness
1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- is unique due to its combination of amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h15H,5-6,11H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZPINCZITWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-57-5 |
Source
|
Record name | NSC239127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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